An In-depth Technical Guide to 5-Bromo-2-butoxybenzyl Alcohol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-butoxybenzyl Alcohol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Core Molecular Characteristics
5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic compound featuring a brominated phenyl ring with a butoxy and a hydroxymethyl group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in multi-step organic syntheses.
Physicochemical Properties
Precise experimental data for 5-Bromo-2-butoxybenzyl alcohol is not extensively documented in publicly available literature. However, we can infer its properties based on structurally similar compounds, such as 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol.
| Property | Value (Inferred/Reported for Analogues) | Source |
| Molecular Formula | C₁₁H₁₅BrO₂ | N/A |
| Molecular Weight | 259.14 g/mol | N/A |
| Melting Point | 73°C (for 5-Bromo-2-methoxybenzyl alcohol) | [1][2] |
| Boiling Point | 299.4°C at 760 mmHg (for 5-Bromo-2-methoxybenzyl alcohol) | [1] |
| Density | 1.513 g/cm³ (for 5-Bromo-2-methoxybenzyl alcohol) | [1] |
| Appearance | Likely a white to off-white crystalline solid | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | N/A |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the CH₂OH group, and the protons of the butoxy group (including a triplet for the terminal methyl group and multiplets for the methylene groups).
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the benzylic carbon, and the carbons of the butoxy group.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-C stretching vibrations, as well as C-O stretching vibrations.
Synthesis and Reactivity
The synthesis of 5-Bromo-2-butoxybenzyl alcohol typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route is outlined below.
Synthetic Pathway
A common approach to synthesizing substituted benzyl alcohols is through the reduction of the corresponding benzaldehyde.[4][5]
Caption: A plausible synthetic route to 5-Bromo-2-butoxybenzyl alcohol.
Experimental Protocol: Reduction of 5-Bromo-2-butoxybenzaldehyde
This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol.
-
Dissolution: Dissolve 5-Bromo-2-butoxybenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-2-butoxybenzyl alcohol.
Reactivity Profile
The reactivity of 5-Bromo-2-butoxybenzyl alcohol is dictated by its three key functional groups: the aromatic bromine, the butoxy ether, and the primary alcohol.
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Aromatic Bromine: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.[6]
-
Butoxy Group: The butoxy group is a relatively stable ether linkage that can act as a protecting group for the phenolic oxygen.[6]
-
Primary Alcohol: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.
Caption: Reactivity map of 5-Bromo-2-butoxybenzyl alcohol.
Applications in Drug Discovery and Development
Substituted benzyl alcohols and their derivatives are important structural motifs in many biologically active molecules.[7][8] The presence of the bromine atom in 5-Bromo-2-butoxybenzyl alcohol provides a strategic point for diversification, allowing for the synthesis of a library of compounds for screening in drug discovery programs.
The butoxy group can influence the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. By modifying the substituents on the aromatic ring and the benzylic alcohol, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-butoxybenzyl alcohol. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
Conclusion
5-Bromo-2-butoxybenzyl alcohol is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecules with potential therapeutic applications. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic utility.
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